Enantiomeric Purity vs. Racemic Mixture
The (R)-enantiomer of 7,8-dichlorochroman-4-amine is supplied with a purity of ≥98% , ensuring a high enantiomeric excess (ee) that is essential for reproducible biological assays and enantioselective synthesis. In contrast, the racemic mixture (CAS 886762-88-5) contains both (R)- and (S)-enantiomers, which may exhibit differing or opposing biological activities and can confound experimental results . While no direct head-to-head biological activity comparison is available for this specific compound, class-level inference from related chroman-4-amines demonstrates that enantiomers can possess significantly different binding affinities and pharmacological profiles.
| Evidence Dimension | Chemical Purity (as proxy for enantiomeric excess) |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer |
| Comparator Or Baseline | Racemic 7,8-dichlorochroman-4-amine (CAS 886762-88-5) contains both (R)- and (S)-enantiomers |
| Quantified Difference | Target is single enantiomer; racemate is a 1:1 mixture of enantiomers |
| Conditions | Vendor specification (Leyan, Chemscene) |
Why This Matters
For applications requiring precise stereochemical control, such as structure-activity relationship (SAR) studies or asymmetric catalysis, procurement of the defined (R)-enantiomer eliminates variability associated with racemic mixtures.
